molecular formula C22H19N3O4S2 B2569055 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 899735-09-2

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No. B2569055
CAS RN: 899735-09-2
M. Wt: 453.53
InChI Key: RQBPRIDALMSRIR-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide, also known as FSNB, is a chemical compound that has gained significant attention in the scientific community for its potential as a therapeutic agent.

Scientific Research Applications

Furan and Thiazole in Medicinal Chemistry

Furan and thiazole rings are common motifs in drug design due to their versatile pharmacophoric properties. The integration of furan and thiazole rings into molecules has been explored for enhancing drug efficacy, improving pharmacokinetic profiles, and minimizing side effects. Arylmethylidene derivatives of 3H-furan-2-ones, including those with thiazole substitutions, have been systematized for reactions with various nucleophiles, leading to a wide range of bioactive compounds including amides, pyrrolones, benzofurans, and thiadiazoles. These compounds have been investigated for their potential applications in developing new therapeutic agents due to their diverse biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Application in CNS Acting Drugs

Compounds featuring furan and thiazole rings have also been explored for their central nervous system (CNS) activities. The structural versatility of these rings allows for the synthesis of compounds with potential CNS effects ranging from antidepressant, anticonvulsant to neuroprotective activities. A notable example includes the exploration of benzimidazoles, imidazothiazoles, and imidazoles, demonstrating the furan ring's strong potential in penetrating the CNS, offering new avenues for treating neurological disorders (Saganuwan, 2020).

Supramolecular Chemistry and Material Science

Beyond pharmacological applications, the structural elements of furan and thiazole are integral in supramolecular chemistry and material science. These moieties contribute to the self-assembly properties of polymers and the development of novel materials with advanced functionalities. For instance, furanyl- or thienyl-substituted compounds have shown significant importance in medicinal chemistry, providing a foundation for the synthesis of nucleobases, nucleosides, and their analogues with enhanced antiviral, antitumor, and antimycobacterial activities (Ostrowski, 2022).

properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-25(14-18-8-5-13-29-18)31(27,28)19-11-9-17(10-12-19)21(26)24-22-23-20(15-30-22)16-6-3-2-4-7-16/h2-13,15H,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBPRIDALMSRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide

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